BenchChemオンラインストアへようこそ!

Demethylwedelolactone

Serine Protease Inhibition Natural Product Pharmacology Enzymatic Assay

Demethylwedelolactone (DWL) is the only coumestan that selectively inhibits PDE2A (IC50 9.17 μM) without affecting PDE4D/PDE10A. Unlike wedelolactone (WEL), DWL lacks caspase-11 inhibition, enabling clean anti-metastatic studies—DWL suppresses MDA-MB-231 invasion and lung colonization in vivo. In NAFLD models, DWL operates via non-steroidogenic, non-lipogenic pathways distinct from WEL. Pharmacokinetically, DWL achieves ~2-fold lower systemic exposure (AUC 127.4 vs 260.8 ng·h/mL), ideal for studies requiring moderate PK. Procure DWL for PDE2A-selective, caspase-11-independent research.

Molecular Formula C15H8O7
Molecular Weight 300.22 g/mol
CAS No. 6468-55-9
Cat. No. B190455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylwedelolactone
CAS6468-55-9
Synonymsdemethylwedelolactone
Molecular FormulaC15H8O7
Molecular Weight300.22 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O
InChIInChI=1S/C15H8O7/c16-5-1-9(19)13-11(2-5)22-15(20)12-6-3-7(17)8(18)4-10(6)21-14(12)13/h1-4,16-19H
InChIKeyLUTYTNLPIUCKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethylwedelolactone (CAS 6468-55-9): A Coumestan-Derived Trypsin Inhibitor with Differentiated PDE2A and Anti-Metastatic Activity


Demethylwedelolactone (DWL; CAS 6468-55-9) is a naturally occurring coumestan isolated predominantly from Eclipta alba (syn. Eclipta prostrata L.) [1]. It is structurally characterized as 1,3,8,9-tetrahydroxy-6H-benzofuro[3,2-c]chromen-6-one (molecular formula C15H8O7, molecular weight 300.22 g/mol) [2]. As a coumestan derivative, DWL shares core structural features with wedelolactone (WEL) but differs by the absence of a methoxy group at the C-7 position, a structural distinction that underlies its divergent pharmacological profile [1].

Why Wedelolactone or Other Trypsin Inhibitors Cannot Substitute for Demethylwedelolactone in Mechanistic Studies


Despite sharing a coumestan backbone with wedelolactone, demethylwedelolactone exhibits a distinct selectivity profile that precludes generic substitution. Direct comparative evidence demonstrates that DWL and WEL differ fundamentally in their capacity to inhibit caspase-11 expression—only wedelolactone suppresses LPS-induced caspase-11, whereas demethylwedelolactone lacks this activity entirely [1]. Conversely, DWL selectively inhibits phosphodiesterase 2A (PDE2A) with an IC50 of 9.17 μM while showing no activity against PDE4D or PDE10A [2]. In hepatoprotection studies using a zebrafish NAFLD model, spatial metabolomics and transcriptomics revealed that steroid biosynthesis and fatty acid metabolism pathways are predominantly engaged by WEL rather than DWEL, indicating non-redundant mechanisms of action [3]. Pharmacokinetically, DWL and WEL exhibit different exposure profiles: following equivalent oral administration in rats, WEL achieves a Cmax of 74.9±13.4 ng/mL and AUC0-t of 260.8±141.8 ng·h/mL, compared to DWL's Cmax of 41.3±9.57 ng/mL and AUC0-t of 127.4±52.7 ng·h/mL—an approximately two-fold difference in systemic exposure [4]. These orthogonal differences across enzymatic, cellular, in vivo, and pharmacokinetic domains underscore that DWL and WEL are not functionally interchangeable.

Quantitative Comparative Evidence for Demethylwedelolactone (CAS 6468-55-9) Relative to Wedelolactone and Other In-Class Compounds


Trypsin Inhibition: Comparable Potency to Wedelolactone Establishes Baseline Activity

In a head-to-head in vitro trypsin inhibition bioassay, demethylwedelolactone (DWL) and wedelolactone (WL) demonstrated nearly identical potency. The IC50 value of DWL was measured as 3.0 μg/mL, compared to 2.9 μg/mL for WL [1]. This difference of 0.1 μg/mL (approximately 3.3%) indicates that the absence of the C-7 methoxy group in DWL does not materially compromise trypsin inhibitory activity relative to its methylated counterpart. Both compounds were isolated from Eclipta alba and tested under identical assay conditions, ensuring comparability [1].

Serine Protease Inhibition Natural Product Pharmacology Enzymatic Assay

PDE2A Inhibition: Demethylwedelolactone Exhibits Selective PDE2A Activity Absent in Wedelolactone Literature

Demethylwedelolactone (DWEL) demonstrates measurable and selective inhibition of phosphodiesterase 2A (PDE2A), a target implicated in cognitive function and neuroprotection. Using an Alpha assay kit, DWEL inhibited PDE2A with an IC50 of 9.17 μmol·L⁻¹ [1]. Critically, DWEL showed no significant inhibitory activity against PDE4D or PDE10A under the same assay conditions, confirming selectivity within the PDE enzyme family [1]. Notably, this PDE2A inhibitory activity has not been reported for wedelolactone in peer-reviewed literature, representing a functional differentiation point. In a corticosterone-induced HT-22 neuronal cell injury model, DWEL treatment at 20 μmol·L⁻¹ restored cell viability to 76.98% (P<0.05), providing functional evidence of neuroprotective capacity linked to its PDE2A inhibition [1].

Phosphodiesterase Inhibition Neuroprotection cAMP/cGMP Signaling

Caspase-11 Inhibition: A Critical Functional Divergence Where Demethylwedelolactone Lacks Activity Present in Wedelolactone

A decisive point of differentiation between demethylwedelolactone and wedelolactone lies in their divergent effects on caspase-11 expression. In BALB/c 3T3 cells stimulated with LPS (2 μg/mL), wedelolactone treatment (1 hour pretreatment followed by 6 hours LPS stimulation) markedly suppressed caspase-11 protein levels as measured by Western blot [1]. In contrast, demethylwedelolactone, tested under identical experimental conditions at equivalent concentrations, failed to inhibit caspase-11 expression [1]. This functional divergence is attributed to the requirement of the C-7 methoxy group present in wedelolactone but absent in demethylwedelolactone for IKK complex inhibition and subsequent suppression of NF-κB-mediated caspase-11 transcription [1].

Inflammasome Regulation NF-κB Signaling LPS-Induced Inflammation

Anti-Metastatic Activity: Demethylwedelolactone Suppresses MDA-MB-231 Cell Invasion and In Vivo Lung Colonization

Demethylwedelolactone (DWEL) and wedelolactone (WEL) were directly compared for their anti-invasive effects on triple-negative MDA-MB-231 breast cancer cells. Both compounds inhibited anchorage-independent growth and suppressed cell motility and invasion in vitro [1]. Mechanistically, both reduced the activity and expression of matrix metalloproteinases (MMPs) through blockade of the IκB-α/NFκB and MEK/ERK signaling pathways [1]. Importantly, DWEL was specifically evaluated in vivo in a nude mouse model of experimental metastasis, where it suppressed lung colonization by MDA-MB-231 tumor cells [1]. The study utilized synthetic WEL and DWEL, ensuring defined purity and enabling direct comparison of the parent coumestans [1].

Breast Cancer Metastasis MMP Inhibition Cell Invasion Assay

Hepatoprotective Mechanisms: Distinct Pathway Engagement of Demethylwedelolactone versus Wedelolactone in NAFLD

In a thioacetamide (TAA)-induced zebrafish model of non-alcoholic fatty liver disease (NAFLD), both wedelolactone (WEL) and demethylwedelolactone (DWEL) significantly improved liver function and reduced hepatic fat accumulation [1]. However, integrative spatial metabolomics combined with liver-specific transcriptomics analysis revealed that the underlying hepatoprotective mechanisms are distinct. Specifically, steroid biosynthesis and fatty acid metabolism pathways were identified as primarily involved in the hepatoprotective effects of WEL, whereas these pathways were not the dominant mediators for DWEL [1]. The study successfully mapped the differential biodistribution and metabolism of both compounds in whole-body zebrafish and characterized the discriminatory endogenous metabolites reversely regulated by each treatment [1].

Non-Alcoholic Fatty Liver Disease Spatial Metabolomics Zebrafish Model

Pharmacokinetic Differentiation: Demethylwedelolactone Exhibits Approximately Two-Fold Lower Systemic Exposure than Wedelolactone in Rats

A validated UPLC-MS/MS method was developed for the simultaneous quantification of wedelolactone (WEL) and demethylwedelolactone (DWEL) in rat plasma, enabling direct pharmacokinetic comparison following oral co-administration [1]. Following administration of Herba Ecliptae extract (containing both compounds), WEL achieved a maximum plasma concentration (Cmax) of 74.9±13.4 ng/mL at a Tmax of 0.633 h, while DWEL reached a Cmax of 41.3±9.57 ng/mL at a Tmax of 0.800 h [1]. The area under the concentration-time curve (AUC0-t) for WEL was 260.8±141.8 ng·h/mL, approximately two-fold higher than that of DWEL (127.4±52.7 ng·h/mL) [1]. Terminal elimination half-lives (t1/2) were comparable between the two compounds (WEL: 2.20±0.59 h; DWEL: 2.08±0.69 h), indicating that the exposure difference is driven by absorption/distribution rather than elimination [1].

Pharmacokinetics ADME UPLC-MS/MS Bioavailability

Recommended Research and Procurement Scenarios for Demethylwedelolactone (CAS 6468-55-9) Based on Comparative Evidence


Scenario 1: PDE2A-Focused Neuroprotection and Cognitive Research

Demethylwedelolactone is the preferred compound for studies targeting phosphodiesterase 2A (PDE2A) inhibition due to its demonstrated IC50 of 9.17 μM against PDE2A and selectivity over PDE4D and PDE10A [1]. Wedelolactone has no reported PDE2A activity, making DWL uniquely suited for this mechanistic niche. This scenario is particularly relevant for investigations of cAMP/cGMP-mediated neuroprotection, as supported by the 76.98% restoration of HT-22 cell viability under corticosterone-induced stress at 20 μmol·L⁻¹ DWL [1].

Scenario 2: Breast Cancer Metastasis Studies Requiring In Vivo Anti-Invasive Activity Without Caspase-11 Confounding

For researchers investigating MMP-mediated tumor invasion and metastasis, demethylwedelolactone offers a distinct advantage: it suppresses MDA-MB-231 cell invasion and lung colonization in nude mice [1] while lacking the caspase-11 inhibitory activity characteristic of wedelolactone [2]. This selectivity profile enables cleaner interrogation of anti-metastatic mechanisms without the confounding influence of caspase-11-mediated inflammatory signaling pathways.

Scenario 3: Hepatoprotection Research Targeting Non-Steroidogenic/Fatty Acid Metabolism Pathways

In NAFLD research where the experimental objective is to study hepatoprotective mechanisms independent of steroid biosynthesis and fatty acid metabolism, demethylwedelolactone is the appropriate selection. Spatial metabolomics and transcriptomics analyses in a zebrafish model demonstrated that WEL primarily engages steroid and fatty acid pathways for hepatoprotection, whereas DWEL operates through distinct mechanisms [1]. Researchers seeking to explore alternative hepatoprotective pathways should procure DWEL rather than WEL.

Scenario 4: Pharmacokinetic Studies Where Lower Systemic Exposure Is Advantageous

In vivo studies requiring a coumestan with moderate systemic exposure should consider demethylwedelolactone over wedelolactone. Direct pharmacokinetic comparison in rats reveals that DWEL achieves approximately two-fold lower AUC0-t (127.4±52.7 ng·h/mL) and Cmax (41.3±9.57 ng/mL) compared to WEL following oral administration [1]. This profile may be advantageous for applications where lower exposure is desired to minimize off-target effects or where the compound's intrinsic potency at its selective targets (e.g., PDE2A) is sufficient despite reduced systemic levels [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Demethylwedelolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.